2-amino-5-bromo-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality 2-amino-5-bromo-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-bromo-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAZWBXVBDWROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Br)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579306 | |

| Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304854-54-4 | |

| Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-5-bromo-N-methoxy-N-methylbenzamide CAS 304854-54-4 properties

An In-depth Technical Guide to 2-amino-5-bromo-N-methoxy-N-methylbenzamide (CAS 304854-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-amino-5-bromo-N-methoxy-N-methylbenzamide, a Weinreb amide derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data to serve as a foundational resource for researchers, offering insights into its characterization, handling, and utility as a versatile building block.

Introduction

2-amino-5-bromo-N-methoxy-N-methylbenzamide, with the Chemical Abstracts Service (CAS) registry number 304854-54-4, is a substituted aromatic compound belonging to the class of Weinreb amides. These N-methoxy-N-methylamides are renowned for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes from organometallic reagents without the common issue of over-addition. The presence of an amino group and a bromine atom on the benzamide core of this specific molecule offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. The 2-aminobenzamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications[1][2][3].

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: 2-amino-5-bromo-N-methoxy-N-methylbenzamide

-

CAS Number: 304854-54-4

-

Molecular Formula: C₉H₁₁BrN₂O₂[4]

-

Molecular Weight: 259.10 g/mol [4]

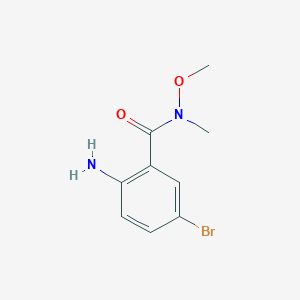

The chemical structure of 2-amino-5-bromo-N-methoxy-N-methylbenzamide is characterized by a central benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and an N-methoxy-N-methylcarboxamide group at position 1.

Caption: Molecular Structure of 2-amino-5-bromo-N-methoxy-N-methylbenzamide

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 259.10 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | Based on similar benzamide derivatives. |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | Based on the polarity of the functional groups. |

| Storage | Sealed in dry, 2-8°C. | [4] |

Synthesis

The synthesis of 2-amino-5-bromo-N-methoxy-N-methylbenzamide typically proceeds from the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid. This transformation is a classic example of Weinreb amide formation.

Proposed Synthetic Pathway

The most direct route involves the coupling of 2-amino-5-bromobenzoic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved using a variety of peptide coupling reagents.

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of a similar compound, 2-amino-5-bromo-4-chloro-N-methoxy-N-methylbenzamide[5].

-

Reaction Setup: To a solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable coupling agent, for instance, HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

-

Addition of Amine: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the mixture.

-

Base Addition: Slowly add an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.

Analytical Characterization

While specific spectra for 2-amino-5-bromo-N-methoxy-N-methylbenzamide are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the N-methoxy and N-methyl groups of the Weinreb amide. Due to the ortho-amino substituent, restricted rotation around the amide C-N bond may lead to broadening of the N-methyl and N-methoxy signals at room temperature[6]. The aromatic region would likely display a complex splitting pattern due to the substitution.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the Weinreb amide is expected to resonate in the downfield region, typically around 168-172 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing bromine and amide groups.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio of M⁺ and M+2 peaks) would be a key feature for identification.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amino group.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretching: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretching: Absorptions in their characteristic regions.

Applications in Research and Drug Development

While no specific applications for 2-amino-5-bromo-N-methoxy-N-methylbenzamide have been explicitly documented in the available literature, its structural motifs suggest several potential areas of utility.

-

Synthetic Intermediate: As a Weinreb amide, it is a valuable precursor for the synthesis of various ketones and aldehydes through reaction with organometallic reagents. The resulting 2-amino-5-bromobenzophenones or related ketones are key intermediates in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, which are classes of drugs with a wide range of therapeutic applications[1].

-

Fragment-Based Drug Discovery: The molecule itself could serve as a fragment in fragment-based drug discovery campaigns. The 2-aminobenzamide core is a known pharmacophore, and the bromine atom provides a vector for further chemical elaboration through cross-coupling reactions.

-

Medicinal Chemistry Scaffolding: The 2-amino-5-bromobenzamide scaffold can be used to generate libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in cyclization reactions, while the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Derivatives of 2-aminobenzamides have shown a broad spectrum of biological activities, including antimicrobial and antifungal properties[2][3].

Caption: Potential application pathways for the title compound.

Safety and Handling

Specific safety data for 2-amino-5-bromo-N-methoxy-N-methylbenzamide is not available. However, based on the safety information for related 2-aminobenzamide derivatives, the following precautions are recommended[2][7][8][9][10]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: If swallowed, wash out mouth with water and seek medical advice.

-

Conclusion

2-amino-5-bromo-N-methoxy-N-methylbenzamide is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its structure as a Weinreb amide allows for controlled C-C bond formation, while the presence of amino and bromo functionalities provides avenues for diverse chemical modifications. Although specific experimental data and applications for this particular compound are not extensively documented, this guide provides a comprehensive overview based on available information and the properties of closely related structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- Google Patents. CN106966914A - A kind of preparation method of the aminoacetophenone of 5 bromine, 4 chlorine 2.

-

El-Sayed, M. A.-A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3611-3622. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 246-255. [Link]

- Google Patents. DE1793836C1 - Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide.

-

PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

European Patent Office. (2007). EP 2213654 B1 - Process for preparing 2-amino-5-bromobenzamide derivatives. [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

OSTI.gov. (2024). i, United States Patent. [Link]

-

Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

PubChem. PubChem Patents. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubChem. N-Methoxy-N-methylbenzamide. [Link]

-

PubChem. 2-Amino-5-bromobenzamide. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Chemsrc.com. 2-Amino-N-methoxy-N-methyl-benzamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Unknown. Interpretation of mass spectra. [Link]

-

ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide. [Link]

-

PubChemLite. 2-amino-5-bromo-n-[2-oxo-2-[[1-[[4-(phenylcarbamoyl)phenyl]methyl]. [Link]

-

PMC. (n.d.). 4-Methoxy-N-methylbenzamide. [Link]

-

PMC. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]

-

YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]hGgGgE)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 304854-54-4|2-Amino-5-bromo-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. patents.justia.com [patents.justia.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3454494A - Textile softener compositions - Google Patents [patents.google.com]

Structure and molecular weight of 2-amino-5-bromo-N-methoxy-N-methylbenzamide

The following technical guide details the structural characteristics, physiochemical properties, and synthetic utility of 2-amino-5-bromo-N-methoxy-N-methylbenzamide (CAS: 304854-54-4).

Executive Summary

2-amino-5-bromo-N-methoxy-N-methylbenzamide is a high-value bifunctional building block used extensively in medicinal chemistry. It combines a Weinreb amide moiety with an ortho-aniline and a meta-bromide (relative to the amide). This specific arrangement allows for orthogonal functionalization: the bromide serves as a handle for cross-coupling (Suzuki/Buchwald), the aniline allows for heterocyclization (e.g., to quinazolinones), and the Weinreb amide enables precise conversion to ketones or aldehydes without over-addition.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a benzene core substituted at three positions. The regiochemistry is critical for its reactivity profile:

-

Position 1 (Weinreb Amide): The N-methoxy-N-methylamide group prevents over-addition of nucleophiles via a stable 5-membered chelate intermediate.

-

Position 2 (Amino Group): An electron-donating primary amine (

). Its position ortho to the carbonyl facilitates cyclization reactions. -

Position 5 (Bromine): A halogen located para to the amino group and meta to the carbonyl. This position is electronically activated for palladium-catalyzed cross-coupling.

Molecular Weight & Isotopic Signature

The presence of Bromine introduces a distinct isotopic signature essential for mass spectrometry validation.

-

Molecular Formula:

[1] -

Average Molecular Weight: 259.10 g/mol [1]

-

Monoisotopic Mass:

- Isotopologue: 258.00 g/mol (50.7% abundance)

- Isotopologue: 260.00 g/mol (49.3% abundance)

Analytic Tip: In LC-MS, look for the characteristic 1:1 doublet split by 2 Da (M+H at 259 and 261). Absence of this pattern indicates de-halogenation or incorrect synthesis.

Physiochemical Data Table

| Property | Value | Context |

| CAS Registry | 304854-54-4 | Primary identifier |

| Physical State | Pale yellow solid | Oxidizes slightly upon air exposure |

| Solubility | DMSO, DCM, EtOAc, MeOH | Poor water solubility |

| pKa (Aniline) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing amide |

| LogP | ~1.4 | Moderate lipophilicity |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key electronic zones of the molecule.

Figure 1: Functional map of 2-amino-5-bromo-N-methoxy-N-methylbenzamide detailing reactive sites.

Synthetic Pathways[3]

Primary Synthesis: CDI Coupling

The most robust route utilizes 2-amino-5-bromobenzoic acid as the starting material. Direct acid chloride formation (using

Reagents:

-

2-Amino-5-bromobenzoic acid (CAS: 5794-88-7)[2]

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride[3]

-

Solvent: Dichloromethane (DCM) or DMF

Protocol:

-

Activation: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in dry DCM under

. Add CDI (1.1 equiv) portion-wise at 0°C. Stir at Room Temperature (RT) for 1 hour until -

Coupling: Add N,O-dimethylhydroxylamine HCl (1.2 equiv) followed by imidazole (catalytic) or no base (imidazole generated in situ acts as base).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Product is less polar than the acid).

-

Workup: Quench with 1M HCl (carefully, to remove imidazole/unreacted amine). Extract with DCM. Wash organic layer with saturated

and brine. -

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (30% EtOAc in Hexanes).

Divergent Reactivity Workflow

This compound is a "linchpin" intermediate. The diagram below details how to leverage its structure for library generation.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and Weinreb amide.

Applications in Drug Discovery[3][6]

Kinase Inhibitor Scaffolds

The 2-aminobenzamide core is a privileged structure in kinase inhibition (e.g., HDAC inhibitors). The 5-bromo position allows for the introduction of hydrophobic "tails" that occupy deep binding pockets, while the amide can be converted to a zinc-binding group or a transition-state mimic.

Synthesis of Quinazolinones

Reacting the amino group with an aldehyde followed by oxidative cyclization (using DDQ or air) yields quinazolinones. The Weinreb amide facilitates this by acting as an electrophile if converted to a ketone first, or directly if harsh conditions are used.

"Magic Methyl" Effect

The N-methoxy-N-methyl group is not just a leaving group; in some fragment-based screens, the Weinreb amide itself is retained to probe hydrogen bonding pockets, as the methoxy oxygen is a weak acceptor and the methyl group provides a small hydrophobic contact.

References

- Organic Syntheses. Preparation of Weinreb Amides from Carboxylic Acids. Org. Synth. 2006, 83, 61.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5019271 (2-Amino-5-bromobenzamide analog). Available at: [Link]

- Fehrentz, J. A., & Castro, B.Synthesis of Aldehydes from Acid Chlorides and N,O-Dimethylhydroxylamine. Synthesis, 1983(8), 676–678.

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Amino-5-bromo-N-methoxy-N-methylbenzamide, a notable member of the Weinreb amide family, stands as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive aminobenzamide core with the stability and controlled reactivity of a Weinreb amide, make it a sought-after intermediate for the construction of complex molecular architectures. This guide offers a comprehensive exploration of this compound, from its fundamental chemical identity and synthesis to its potential applications in drug discovery and development. As a senior application scientist, the aim is to provide not just a collection of data, but a cohesive understanding of the causality behind its synthesis and the logic of its application, grounded in established scientific principles.

Compound Identification and Chemical Properties

At its core, 2-amino-5-bromo-N-methoxy-N-methylbenzamide is an aromatic amide with the chemical formula C₉H₁₁BrN₂O₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an N-methoxy-N-methylcarboxamide group. This specific arrangement of functional groups imparts a unique combination of reactivity and stability.

While no common synonyms for this compound are widely established in the literature beyond its systematic IUPAC name, it is uniquely identified by its CAS Number: 304854-54-4 .[1] This identifier is crucial for unambiguous database searches and procurement.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-N-methoxy-N-methylbenzamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| CAS Number | 304854-54-4 | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

The presence of the Weinreb amide (N-methoxy-N-methylamide) functionality is a key feature. This group is renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side-reaction of over-addition to form a tertiary alcohol. This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.

Synthesis and Methodologies

The synthesis of 2-amino-5-bromo-N-methoxy-N-methylbenzamide typically originates from its corresponding carboxylic acid, 2-amino-5-bromobenzoic acid. The transformation of a carboxylic acid into a Weinreb amide is a well-established process in organic chemistry.

Synthesis of the Precursor: 2-Amino-5-bromobenzoic Acid

The starting material, 2-amino-5-bromobenzoic acid, can be synthesized from o-aminobenzoic acid (anthranilic acid) via bromination.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid [2]

-

A solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature (e.g., 15 °C).

-

The reaction mixture is stirred for a designated period (e.g., 1 hour) at the same temperature.

-

The resulting product is isolated by filtration, washed with a non-polar solvent like benzene, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of water and hydrochloric acid, to yield 2-amino-5-bromobenzoic acid.

This protocol leverages the activating effect of the amino group to direct bromination to the para position.

Formation of the Weinreb Amide: A Proposed Protocol

Proposed Experimental Protocol: Synthesis of 2-Amino-5-bromo-N-methoxy-N-methylbenzamide

-

Materials:

-

2-Amino-5-bromobenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

A peptide coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or Dichloromethane - DCM)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in the chosen anhydrous solvent.

-

Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2.2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the solvent, and neutralize it with the base (1.1 equivalents).

-

Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-amino-5-bromo-N-methoxy-N-methylbenzamide.

-

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Peptide Coupling Reagents: These reagents efficiently activate the carboxylic acid for amidation, minimizing side reactions and operating under mild conditions, which is crucial for preserving the amino group.

-

Non-nucleophilic Base (DIPEA): Used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing as a nucleophile.

-

Aqueous Work-up: Sequentially removes unreacted starting materials, coupling reagents, and by-products.

Spectroscopic Characterization and Data Presentation

For a research professional, unambiguous characterization of a synthesized compound is paramount. While specific spectra for 2-amino-5-bromo-N-methoxy-N-methylbenzamide are not publicly available in the searched databases, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | - Two singlets around 3.2-3.8 ppm (N-CH₃ and O-CH₃).- Aromatic protons in the range of 6.5-7.5 ppm.- A broad singlet for the -NH₂ protons. | The N-methyl and O-methyl groups will appear as distinct singlets. The aromatic protons will show a characteristic splitting pattern based on their substitution. The amino protons are often broad and may exchange with D₂O. Note that ortho-substituted N-methoxy-N-methyl benzamides can exhibit broad humps for the N-Me and O-Me protons at room temperature due to restricted rotation around the C-N amide bond. |

| ¹³C NMR | - Resonances for N-CH₃ and O-CH₃ in the aliphatic region.- A signal for the carbonyl carbon around 165-175 ppm.- Aromatic carbon signals in the range of 110-150 ppm. | The chemical shifts are characteristic of the functional groups present in the molecule. |

| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z ~260.0 and ~262.0 | The two major peaks with an intensity ratio of approximately 1:1 are due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). |

Commercial suppliers of this compound may provide actual spectroscopic data upon request, which is a recommended practice for verification.[1]

Applications in Research and Development

The primary utility of 2-amino-5-bromo-N-methoxy-N-methylbenzamide lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

A Key Building Block for Heterocyclic Scaffolds

The presence of the amino group and the bromine atom makes this compound an excellent starting point for the construction of various heterocyclic systems. The amino group can participate in cyclization reactions to form nitrogen-containing rings, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular diversity.

Potential in Medicinal Chemistry

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of aminobenzamides have been investigated for various therapeutic applications, including:

-

Antimicrobial Agents: Some 2-aminobenzamide derivatives have shown promising activity against various bacterial and fungal strains.[3]

-

Hedgehog Signaling Pathway Inhibitors: Certain methoxybenzamide derivatives have been explored as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer.[3]

While no specific biological activity has been reported for 2-amino-5-bromo-N-methoxy-N-methylbenzamide itself in the reviewed literature, its structural motifs suggest that it could be a valuable precursor for the synthesis of novel therapeutic agents in these and other areas.

Conclusion and Future Outlook

2-Amino-5-bromo-N-methoxy-N-methylbenzamide is a strategically important molecule, offering a gateway to a diverse range of chemical entities with potential biological significance. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through established methods. The true value of this compound lies in its potential as a versatile building block, enabling the exploration of novel chemical space in the quest for new therapeutics. For researchers in drug development, a thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the creation of next-generation pharmaceuticals. Further research into the biological activities of compounds directly derived from this intermediate is a promising avenue for future investigations.

References

-

Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. Available at: [Link].

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link].

- Harikrishna, K., et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, vol. 2011, no. 7, 2011, pp. 249-261.

- Nakayama, T., et al. Metabolites of the biocide o-phenylphenol generate oxidative DNA lesions in V 79 cells. Archives of Toxicology, vol. 74, no. 1, 2000, pp. 43-49.

- Li, Y., et al. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports, vol. 9, no. 1, 2019, p. 1354.

- Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

PubChem. Novel lipid formulations for nucleic acid delivery - Patent EP-2279254-B1. Available at: [Link].

- Deiana, M., et al. Biological Activity of High Molecular Weight Phenolics From Olive Mill Wastewater. Journal of Agricultural and Food Chemistry, vol. 58, no. 15, 2010, pp. 8549-8555.

- Google Patents. US2988545A - Manufacture of azodicarbonamide.

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

PubChem. Molecular crystal device for pharmaceuticals - Patent US-5336499-A. Available at: [Link].

- Perković, I., et al. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, vol. 29, no. 9, 2024, p. 2167.

- Aoki, M., et al. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 22, 2013, pp. 6050-6055.

- Ienaşcu, I. M. C., et al. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, vol. 60, no. 5-6, 2015, pp. 615-618.

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available at: [Link].

- Melguizo-Melguizo, D., et al. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Molecules, vol. 27, no. 17, 2022, p. 5609.

-

PubChem. Radiolabeled peptide compositions for site-specific targeting - Patent US-5830431-A. Available at: [Link].

-

OSTI.GOV. Fuel and fuel blend for internal combustion engine (Patent). Published February 28, 2022. Available at: [Link].

- Jacobo-Velázquez, D. A., et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, vol. 27, no. 14, 2022, p. 4490.

- Sidoli, S., et al. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics.

- Parker, C. G., et al. Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology, vol. 60, 2021, pp. 139-148.

- Google Patents. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide.

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link].

-

AIST. Spectral Database for Organic Compounds, SDBS. Available at: [Link].

-

UCSD Computational Mass Spectrometry Website - GNPS. Available at: [Link].

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-HT3 Antagonists via Brominated Benzamide Scaffolds

[1]

Executive Summary

This application note details the strategic preparation of high-affinity 5-HT3 receptor antagonists, specifically focusing on the 4-amino-5-bromo-2-methoxybenzamide pharmacophore (analogous to Bromopride).[1] While the chlorobenzamide class (e.g., Metoclopramide, Zacopride) is well-established, the introduction of a bromine atom at the C-5 position offers distinct steric and lipophilic advantages that can enhance receptor residence time and selectivity.

This guide provides a validated, two-stage protocol:

-

Regioselective Bromination: Using N-Bromosuccinimide (NBS) to install the halogen para to the amino group with high fidelity.[1][2]

-

Amide Coupling: A mixed-anhydride activation strategy to couple the scaffold with complex amines (e.g., N,N-diethylethylenediamine or tropane derivatives) under mild conditions.[1]

Pharmacological Context & SAR Rationale[1][3]

The 5-HT3 receptor is a ligand-gated ion channel critical in the vomiting reflex (emesis) and gastrointestinal motility.[1] Antagonists generally consist of three pharmacophoric elements:

-

Aromatic Ring: Provides pi-stacking interactions (Trp183).[1]

-

Carbonyl Linker: Hydrogen bonding acceptor (Arg196).[1]

-

Basic Amine: Protonated at physiological pH to interact with acidic residues (Asp229).[1]

Why Bromine?

In the benzamide class, the substituent at position 5 (relative to the carbonyl) is critical.

-

Steric Lock: The bulky bromine atom forces the amide bond out of planarity with the benzene ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

-

Lipophilicity: Bromine (

) is more lipophilic than chlorine (

Visualizing the Workflow

The following diagram outlines the synthetic pathway and the logic flow.

Caption: Synthetic workflow for the conversion of benzoic acid precursors to active 5-HT3 antagonists.

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 4-amino-5-bromo-2-methoxybenzoic acid.

Rationale: Direct bromination using elemental bromine (

Materials:

-

4-Amino-2-methoxybenzoic acid (CAS: 2486-69-3)[1]

-

Dimethylformamide (DMF) (Anhydrous)[1]

-

Ethyl Acetate / Brine (Workup)[1]

Procedure:

-

Dissolution: Charge a 250 mL round-bottom flask with 4-amino-2-methoxybenzoic acid (16.7 g, 100 mmol) and DMF (100 mL). Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents side reactions at the methoxy position.

-

Addition: Dissolve NBS (17.8 g, 100 mmol) in DMF (40 mL) and add dropwise over 30 minutes. Maintain internal temperature below 10°C.

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane).[1] The product spot will be less polar than the starting material.

-

Quench: Pour the reaction mixture into crushed ice (500 g) with vigorous stirring. The product should precipitate as a beige solid.[1]

-

Isolation: Filter the solid. Wash the cake with cold water (

mL) to remove residual DMF and succinimide.[1] -

Drying: Dry in a vacuum oven at 50°C overnight.

Protocol B: Mixed Anhydride Coupling

Objective: Coupling of the brominated acid with N,N-diethylethylenediamine. Rationale: The mixed anhydride method (using ethyl chloroformate) is preferred over acid chlorides (SOCl2) for research-scale synthesis because it avoids the generation of HCl gas and runs at lower temperatures, preserving the integrity of the basic side chain.

Materials:

-

4-Amino-5-bromo-2-methoxybenzoic acid (from Protocol A)[1][5]

-

Ethyl Chloroformate[1]

-

Triethylamine (TEA)[1]

-

N,N-Diethylethylenediamine (or substituted tropane amine for higher affinity)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

-

Activation: Dissolve the brominated acid (2.46 g, 10 mmol) and TEA (1.5 mL, 11 mmol) in anhydrous DCM (50 mL). Cool to -10°C (salt/ice bath).

-

Anhydride Formation: Add ethyl chloroformate (1.05 mL, 11 mmol) dropwise. Stir for 30 minutes at -10°C. A white precipitate (TEA·HCl) will form.

-

Coupling: Add N,N-diethylethylenediamine (1.55 mL, 11 mmol) dropwise.

-

Completion: Allow the mixture to warm to RT and stir for 3 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH

OH 90:9:1).

Quality Control & Validation Data

To ensure the protocol was successful, compare your results against these standard metrics.

| Parameter | Specification | Method |

| Appearance | Off-white to crystalline solid | Visual |

| Purity | > 98.5% | HPLC (C18, MeCN/H2O gradient) |

| Mass Spec | [M+H]+ matches calc.[1] mass (approx 344.2 for Bromopride) | LC-MS (ESI+) |

| Isotopic Pattern | 1:1 doublet (characteristic of | MS |

| Melting Point | 145–148°C (typical for benzamide salts) | Capillary MP |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Product soluble in DMF/Water mix | Use less DMF; salt out the aqueous quench with NaCl.[1] |

| Impurity (Step 1) | Dibromination | Ensure strict 1.0 eq of NBS; add dropwise; keep cold.[1] |

| Oiling out (Step 2) | Incomplete activation | Ensure TEA is dry; check quality of ethyl chloroformate.[1] |

References

-

PubChem. (2025).[1][6] 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride. National Library of Medicine.[1] [Link][1]

-

King, F. D., et al. (1990). Structure-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides. Journal of Medicinal Chemistry. [Link]

-

Organic Syntheses. (1951).[1] 2-Bromo-3-methylbenzoic acid.[1] Org. Synth. 1951, 31, 15. [Link]

-

Turk, J. A., et al. (1987). Method of preparing metoclopramide. U.S. Patent 4,250,110.[1]

Sources

- 1. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 4093-35-0 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijcea.org [ijcea.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride | C14H24BrCl2N3O2 | CID 3014256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Addition to 2-amino-5-bromo-N-methoxy-N-methylbenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and reproducibility of the Grignard addition to 2-amino-5-bromo-N-methoxy-N-methylbenzamide. This reaction, while powerful for creating valuable ketone intermediates, can be sensitive to a variety of experimental parameters. Here, we address common challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low to No Product Formation

A low or nonexistent yield is the most common and frustrating issue. The root cause often lies with the Grignard reagent itself or the reaction conditions.

Question: My reaction has a very low yield, or I'm only recovering starting material. What are the likely causes and how can I fix this?

Answer: This issue typically points to three primary areas: inactive Grignard reagent, presence of moisture or other protic sources, or suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

-

Poor Quality or Inaccurate Concentration of Grignard Reagent: Commercially available Grignard reagents can degrade over time, and their stated concentration may not be accurate.[1][2] It is crucial to know the exact concentration of your nucleophile to ensure correct stoichiometry.

-

Presence of Moisture or Air: Grignard reagents are extremely sensitive to moisture and oxygen.[4][5] Water will rapidly quench the Grignard reagent in an acid-base reaction, forming an alkane and rendering it useless for the desired C-C bond formation.[1][6]

-

Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[7][8] The reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[4] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.

-

-

Inactive Magnesium Surface (for in situ preparation): If you are preparing the Grignard reagent yourself, the magnesium turnings can have a passivating layer of magnesium oxide on the surface, which prevents the reaction with the alkyl/aryl halide from starting.[9]

-

Sub-optimal Reaction Temperature: The addition of the Grignard reagent to the Weinreb amide is typically performed at low temperatures to prevent side reactions and ensure the stability of the tetrahedral intermediate.[11][12]

-

Solution: Perform the Grignard addition at a low temperature, typically between -78 °C and 0 °C.[1] A dry ice/acetone bath is commonly used to achieve -78 °C. Add the Grignard reagent slowly and dropwise to maintain this temperature and avoid localized heating.

-

Issue 2: Formation of a Tertiary Alcohol Over-addition Product

The primary advantage of using a Weinreb amide is to prevent the over-addition of the Grignard reagent to form a tertiary alcohol.[11][13] However, under certain conditions, this side reaction can still occur.

Question: I am observing a significant amount of a tertiary alcohol byproduct. How can I prevent this over-addition?

Answer: The formation of a tertiary alcohol indicates that the tetrahedral intermediate formed after the initial addition is not stable and collapses to the ketone, which then reacts with a second equivalent of the Grignard reagent.

Potential Causes & Step-by-Step Solutions:

-

Reaction Temperature is Too High: The stability of the chelated tetrahedral intermediate is temperature-dependent.[11] At higher temperatures, it can break down to the ketone, which is more reactive than the starting Weinreb amide.

-

Solution: Maintain a low reaction temperature (ideally -78 °C) during the addition of the Grignard reagent and for a period afterward before quenching.[12]

-

-

Incorrect Stoichiometry: Using a large excess of the Grignard reagent can drive the reaction towards the over-addition product.

-

Solution: Use a carefully measured amount of the Grignard reagent, typically 1.05 to 1.2 equivalents, based on an accurate titration.[13]

-

-

Quenching Procedure: The way the reaction is quenched can influence the final product distribution.

Issue 3: Competing Side Reactions

Besides over-addition, other side reactions can lower the yield of the desired ketone.

Question: I am seeing byproducts other than the tertiary alcohol. What are they and how can I minimize them?

Answer: The primary side reactions to consider are enolization of the product ketone and Wurtz coupling during Grignard formation.

Potential Causes & Step-by-Step Solutions:

-

Enolization of the Product Ketone: If the formed ketone has acidic α-protons, the Grignard reagent, being a strong base, can deprotonate it to form an enolate.[1][14]

-

Solution: This is less of a concern with the Weinreb amide methodology as the reaction is typically worked up before significant enolization can occur. Maintaining low temperatures and using the correct stoichiometry will minimize this.

-

-

Wurtz Coupling: During the in situ preparation of the Grignard reagent, a coupling reaction between the organohalide and the newly formed Grignard reagent can occur, leading to a homocoupled byproduct (R-R).[10][15]

-

Solution: Add the organohalide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[10] This favors the formation of the Grignard reagent over the coupling side reaction.

-

Frequently Asked Questions (FAQs)

Q1: Why is a Weinreb amide (N-methoxy-N-methylamide) used in this reaction?

The Weinreb amide is used because it forms a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent like a Grignard.[11][16] This intermediate is stable at low temperatures and does not readily collapse to the ketone until the reaction is quenched with an aqueous workup.[11] This prevents the common problem of over-addition to form a tertiary alcohol, which is often observed with esters or acid chlorides.

Q2: What is the role of the 2-amino group on the benzamide substrate?

The 2-amino group is a key functional handle for further synthetic transformations. However, it also has a free N-H bond which is acidic and will react with the Grignard reagent. Therefore, at least one equivalent of the Grignard reagent will be consumed in an acid-base reaction with this amino group. It is crucial to account for this when calculating the required amount of Grignard reagent. Using a sufficient excess (e.g., 2.2-2.5 equivalents) is recommended to ensure enough reagent is available for the addition to the Weinreb amide.

Q3: What is the best solvent for this reaction?

Anhydrous tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions.[7][17] It solvates the Grignard reagent, helping to stabilize it.[18][19] Diethyl ether is another option, but THF is often preferred due to its higher boiling point and better solvating properties for many organomagnesium compounds.[7]

Q4: How should I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots of the reaction mixture, quenching them, and analyzing by LC-MS. For TLC analysis, spot the starting material and the reaction mixture on the same plate to track the consumption of the starting material.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent with Iodine

This protocol provides a reliable method for determining the exact concentration of your Grignard reagent.[2][3]

-

Flame-dry a small vial with a magnetic stir bar under vacuum and cool under an inert atmosphere.

-

Add approximately 100 mg of iodine to the vial and record the exact weight.

-

Add 1 mL of a 0.5 M solution of LiCl in anhydrous THF.

-

Cool the dark brown solution to 0 °C in an ice bath.

-

Slowly add the Grignard solution dropwise via a syringe while stirring vigorously.

-

The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless.

-

Record the volume of Grignard reagent added and calculate the molarity. Repeat for accuracy.

Protocol 2: Optimized Grignard Addition to 2-amino-5-bromo-N-methoxy-N-methylbenzamide

This protocol incorporates best practices to maximize yield and minimize side products.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolve 2-amino-5-bromo-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Based on the titration, measure out the required volume of the Grignard reagent (2.2-2.5 eq) into a syringe.

-

Slowly add the Grignard reagent dropwise to the stirred solution of the benzamide over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Data Presentation

| Parameter | Recommendation | Rationale |

| Grignard Reagent Stoichiometry | 2.2 - 2.5 equivalents | To account for deprotonation of the 2-amino group and ensure complete reaction with the Weinreb amide. |

| Reaction Temperature | -78 °C | To stabilize the tetrahedral intermediate and prevent over-addition.[12] |

| Solvent | Anhydrous THF | Good solvating properties for the Grignard reagent and the substrate.[7] |

| Quenching Agent | Saturated aqueous NH₄Cl | Provides a mild acidic quench to break down the intermediate without causing unwanted side reactions.[8] |

Visualizations

Reaction Mechanism

Caption: Mechanism of Grignard addition to a Weinreb amide.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yield.

References

- Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxePd53FC_w_I5iTX8mMZEkb65fAxOPCmLZQTquwDBY4JR1NMlYbTmUS_5VdkWdQhDFtH7gSzn7L0e5R1NtmYbFoL07CDBm01ch9dZU4MsX5AYZ2YXLbpEu-W4PLXu2yZ_kVsa6ZVcyv0XyxG-Dh7IuX598lB50KYGvUjGxINBdJcwfXcW10lgFc5EWs6YK5LQNNbUdgYsy7MUD3TIpo9Zew==]

- Chemtips. Titrating Organometallic Reagents is Easier Than You Think. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTSgKO2T_AsRoPzo8oX6qLP2v7qB1yNAWqvDiiOGEscnZdrQWBz0rpAzZW-nPozJc1YEgRPZLOhmgD99ZWvtJsarS5mAlO23BWg_ilHVJ3cCAz0O6cO9t1jAlAs_zkG0gzrIBddKonryR4MxcThML0D3NfiLrm50jDtedJDwhxXtuTn8nFr5Xie6oFYn7fxD2kbBhDLdpS1w==]

- Chem-Station Int. Ed. Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQfg4qRuHF34YF3vPsjvwmSlxrND02Js2teROihwlFWp01DaTN8VYshEceyeeb_SRKZABb8shAB0eA4jzCmYwR1rqd6U9qRX7Kmax2AAVKLDoRM3W3F_4IIK2KXjfntp1ZvX3Vd2_K4OF6HTPHJChOFAhITCotWVD_SAGJDNBDbl-Ds=]

- Wikipedia. Grignard reagent. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]

- Scribd. Titration Grignard and BuLi. [URL: https://www.scribd.

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0352]

- Industrial Chemical Manufacturers. Grignard Reaction Reagents: A Toolbox for Chemists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTkbV6-tQAp0obQn5-yYdm5Um5ERAjUVezbGtRyelQUSTD3zdEJZH8zv1cwdCvn8a4J3sN7I3f8fIJCAhAInxrbX-pv04t76SWy_CH7wMfpO8ryWsLdEqON321DIpAWEqhsNHjzqKGSLpipF9jR0IrxMbiA1sp7FnaR3SjzLWsCfyC1mwNyjR4PYFAmCCmsRlw2wI=]

- Reddit. Grignard Formation - Troubleshooting and Perfecting. [URL: https://www.reddit.

- Wikipedia. Weinreb ketone synthesis. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]

- Organic Syntheses Procedure. Notes. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0061]

- Alfa Chemistry. Grignard Reaction. [URL: https://www.alfa-chemistry.com/grignard-reaction.html]

- Quora. How to improve the percent yield in Grignard reaction. [URL: https://www.quora.com/How-can-you-improve-the-percent-yield-in-Grignard-reaction]

- Reddit. Troubleshooting my grignard reactions. [URL: https://www.reddit.com/r/chemistry/comments/hclhis/troubleshooting_my_grignard_reactions/]

- Chegg.com. Solved During the Grignard reaction, I obtained a low. [URL: https://www.chegg.com/homework-help/questions-and-answers/grignard-reaction-obtained-low-percent-yield-46-reaction-conditions-improve-yield-product-q87375759]

- Chemistry LibreTexts. Grignard Reagents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.05%3A_Preparation_of_Alcohols_-_A_Review_of_Reactions]

- Rsc.org. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc01761a]

- Quora. Why doesn't Grignard reagent not react with tetrahydrofuran? [URL: https://www.quora.com/Why-doesnt-Grignard-reagent-not-react-with-tetrahydrofuran]

- The Grignard Reaction. [URL: https://www.rose-hulman.edu/class/chem/ch252/Exp_1_Grignard.pdf]

- ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [URL: https://www.researchgate.net/publication/221919830_Study_of_the_Chemoselectivity_of_Grignard_Reagent_Addition_to_Substrates_Containing_Both_Nitrile_and_Weinreb_Amide_Functionalities]

- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [URL: https://www.ursinus.edu/live/files/1055-chem-333-experiment-10pdf]

- ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06927]

- YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [URL: https://www.youtube.

- Benchchem. Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNSc0jWtUi6msvdpfiQxiF5vsXJAxnzHKC8zrCl7eEalOT1zMqXqIMuKBYQIcX8YGMz7cESC5QLWFa-zrRqvRtywf22f5rpHZ7yrmoTMTtlkMMccdlakAbCy5YnXWplg1pWJCOd61aza_8hcWvQasj4zD0SsjV8d4YoLtxCAit8UEv6MTj3Kw5AhNfmscyROXmwoxGiyeNOp-5Hy8rfXwP3Z1F4rw0_xZuHfdGlYTSAA==]

- Chemistry Steps. The Grignard Reaction Mechanism. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism/]

- Organic Chemistry Portal. Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [URL: https://www.masterorganicchemistry.com/2011/10/14/grignard-reagents-for-addition-to-aldehydes-and-ketones/]

- Research and Reviews. Synthesis and Preparation of Grignard Reagent. [URL: https://www.rroij.

- RSC Publishing. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2013/gc/c3gc40685k]

- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [URL: https://link.springer.com/article/10.1007/s00706-016-1879-y]

- ResearchGate. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [URL: https://www.researchgate.net/publication/278031357_The_Influence_of_Main_Group_Metallic_Lewis_Acids_on_the_Formation_and_Reactivity_of_Grignard_Reagents]

- Benchchem. optimizing temperature and addition rate for Grignard reagent synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyj5hTAtKJKIOiMpvjL8wB4ZF2msvkbjjFqrj0aRLDoukoWcf9_y7gJAqdcnIjKPzzoWKaWXYE74nQU1wM7mdqYRJkfLqx2IXZ6Z646YjOSknvghSMsKdzjzhhVoD-3vPdXJuT-5ENZAcypgxBqNnFNJz-MLeojUfyBLtxGNgzmiH0bvVbBUlb8FAHVOuU_kznKHuWj6v8nTBzl2zIzU5HWKyc-Q==]

- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [URL: https://www.prepchem.com/synthesis-of-2-bromo-5-methoxybenzoic-acid]

- Grignard Reaction - Common Conditions. [URL: https://www.synarchive.com/named-reactions/grignard-reaction]

- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbau7ujrHEdbHu7xCfv_2bZHFHMoMICv8MWwvOO7K9cIO_5vJ7HWQIOkoQibiW_AgL4QjSBUHcxDcFw48wTwwHbmHusKSpMSaYWj3oTwiu5IiNf-gQi589MXD4bJYuccYN1gjkVSY8RLMSqacBbHLOUHOj66HPsVlzI09C92zK0uM2hOofpHeHLn4rzjPSffMt-Ud2b00xlf5mrW3DbdtaLoDzal9WQ==]

- Fundamentals of Organic Chemistry. 6.4 Reactions of Alkyl Halides: Grignard Reagents. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Fundamentals_of_General_Organic_and_Biological_Chemistry_(McMurry_et_al.)/06%3A_Understanding_Organic_Reactions/6.04%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents]

- ResearchGate. Side Reactions in a Grignard Synthesis. [URL: https://www.researchgate.net/publication/233971279_Side_Reactions_in_a_Grignard_Synthesis]

- Chemistry Stack Exchange. Reactions of Grignard Reagents with amides. [URL: https://chemistry.stackexchange.com/questions/82760/reactions-of-grignard-reagents-with-amides]

- Master Organic Chemistry. All About The Reactions of Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2015/12/10/all-about-the-reactions-of-grignard-reagents/]

- PMC. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/]

- BLDpharm. 2-Amino-5-bromo-N-methoxy-N-methylbenzamide. [URL: https://www.bldpharm.com/products/304854-54-4.html]

- Taylor & Francis. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW: Organic Preparations and Procedures International. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304949309458345]

- ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6440f7b53296e67c33658f8b]

- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_4%3A_The_effects_of_stoichiometry_and_starting_material_on_the_product_identity_and_yield_in_Grignard_addition_reactions]

- Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. [URL: https://patents.google.

- Recent Developments in Weinreb Synthesis and their Applications. [URL: https://medcraveonline.

- Beilstein Journals. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. [URL: https://www.beilstein-journals.org/bjoc/articles/16/133]

- Reddit. Overaddition of grignard to weinreb amide. [URL: https://www.reddit.com/r/Chempros/comments/18b6x0x/overaddition_of_grignard_to_weinreb_amide/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemtips.wordpress.com [chemtips.wordpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. quora.com [quora.com]

- 19. rroij.com [rroij.com]

Handling moisture sensitivity in Weinreb amide reactions

Current Status: Operational Ticket ID: WA-H2O-PROTO-001 Subject: Handling Moisture Sensitivity in Nucleophilic Additions to Weinreb Amides

Core Directive: The "Stable Chelate" Guarantee

Welcome to the Technical Assistance Center. As researchers, you choose the Weinreb amide (N-methoxy-N-methylamide) for one specific reason: Chemo-fidelity. You want a ketone, not a tertiary alcohol.

This fidelity relies entirely on the formation of a stable, 5-membered metal-chelated intermediate (The Weinreb Chelate). Water is not just a contaminant; it is a stoichiometric inhibitor that destroys your nucleophile (R-MgX or R-Li) before it can form this chelate.

The Golden Rule: The stability of the intermediate is irrelevant if the nucleophile is protonated before arrival.

The Mechanism of Failure (Visualized)

To troubleshoot, you must visualize the competition between the desired pathway and the moisture-induced failure mode.

Figure 1: The Kinetic Competition. Water reacts with organometallics orders of magnitude faster than the amide substrate. Even trace moisture creates "dead" reagent mass.

Module 1: Pre-Reaction Diagnostics (The Reagent Audit)

User Issue: "I added 2.0 equivalents of Grignard, but I recovered 50% starting material."

Root Cause: You likely added 2.0 equivalents of liquid volume, not active reagent. Commercial Grignard reagents degrade over time, absorbing moisture through septa.

The Fix: Self-Validating Titration Protocol Do not assume the label molarity is correct. Perform the Knochel Titration before every critical reaction.

Protocol: Titration of Organomagnesium Reagents

Standard: Knochel Method (LiCl/Iodine)[1]

-

Setup: Flame-dry a 10 mL vial containing a stir bar. Cool under Argon.

-

Standard Solution: Add 100 mg (0.394 mmol) of Iodine (I₂) .

-

Solvent: Add 2 mL of 0.5 M LiCl in anhydrous THF . (The LiCl solubilizes the MgI₂ formed, sharpening the endpoint).

-

Visual Check: Solution should be dark brown.

-

-

Titration: Add your Grignard reagent dropwise via a 1.0 mL syringe at RT.

-

Endpoint: The solution turns from Brown

Clear/Colorless . -

Calculation:

Data Table: Reagent Viability

| Reagent Status | Titration Result (vs Label) | Action Required |

| Optimal | >90% of label | Proceed with 1.2–1.5 eq. |

| Degraded | 70–90% of label | Adjust volume to deliver true equivalents. |

| Compromised | <70% of label | Discard. High hydroxide content will cause aggregation and stalling. |

Module 2: The Reaction Environment (Troubleshooting)

User Issue: "My solvent is from a 'dry' still, but the reaction is sluggish."

Technical Insight: Weinreb additions are often run at low temperatures (-78°C to 0°C).[2] At these temperatures, water solubility in THF drops, potentially forming ice micro-crystals that act as heterogeneous quenching sites.

Troubleshooting Matrix: Moisture vs. Chemistry

| Symptom | Diagnosis | Verification Test | Corrective Action |

| Recovered Starting Material | Reagent Quench (Moisture) | Gas Evolution: Did you see bubbling upon addition? (R-MgX + H₂O → R-H gas). | Dry solvent with activated 4Å Sieves for 24h. Retitrate reagent. |

| Low Yield + Sludge | Iso-Hydrolysis | pH Check: Check pH of aqueous layer during workup. | Ensure quenching is acidic (HCl/Citric Acid) to break the N-O-Mg chelate. |

| Product is Alcohol (Over-addition) | Chelate Failure | Temperature Log: Did the reaction warm up before quenching? | Maintain <0°C until quench is complete.[1] The chelate is stable, but not infinitely so. |

| Product is Enone (Elimination) | Basic Workup | NMR Analysis: Look for vinyl protons. | Avoid strong mineral acids during workup if the product is acid-sensitive.[2] Use sat. NH₄Cl.[2][3] |

Workflow: The Anhydrous Standard

Figure 2: Decision tree for ensuring anhydrous integrity prior to addition.

Module 3: The Quench (Controlled Hydrolysis)

User Issue: "The reaction worked, but I have a massive emulsion and yield loss during extraction."

Technical Explanation: The Weinreb chelate (Mg-bound) is incredibly stable. Simply adding water often fails to break the N-O-Mg bond effectively, leading to "sticky" emulsions where the product remains trapped in the aqueous/organic interface.

The Fix: Specific Quenching Protocols

Option A: The Standard (Robust Substrates)

-

Pour reaction mixture into cold 1M HCl or 5% KHSO₄ .

-

Stir vigorously for 20 minutes.

-

Why: Protonation of the N-methoxy oxygen breaks the coordination to Magnesium.

Option B: The "Sensitive" Quench (Acid-Labile Substrates)

-

Add saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

-

Stir vigorously for 1–2 hours at Room Temperature.

-

Why: Tartrate binds Magnesium more strongly than the Weinreb amide, sequestering the metal and releasing the ketone gently.

Frequently Asked Questions (FAQ)

Q: Can I use commercial "anhydrous" solvents directly from the bottle? A: Trust but verify. Once a septum is punctured, the "anhydrous" guarantee is void. Hygroscopic solvents like THF can absorb 50-100 ppm water in minutes of exposure to humid air. Always store over activated molecular sieves if the bottle has been opened previously.

Q: Why did I get the aldehyde instead of the ketone? A: You likely used DIBAL-H or LiAlH₄ . This is a feature, not a bug. The Weinreb amide can be reduced to the aldehyde because the chelate prevents the second hydride addition, just as it prevents the second alkyl addition.

Q: I see a "side product" that looks like the amine [HN(OMe)Me]. What happened? A: This is the leaving group. If you see this in your crude NMR, it means your reaction worked. It is water-soluble and should be removed during the acidic wash. If it persists, your aqueous wash was not acidic enough (pH > 5).

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336. (Source for Titration Method). Link

-

Williams, J. M., et al. "N-Methoxy-N-methylacetamide." Organic Syntheses, 2005 , 82, 188. (Detailed workup protocols). Link

-

Burchat, A. F., Chong, J. M., & Nielsen, N. "Titration of Alkyllithiums with a Simple Reagent." Journal of Organometallic Chemistry, 1997 , 542(2), 281–283.[6] Link

Sources

Optimization of nucleophilic attack on steric hindered benzamides

Current Status: Operational Subject: Optimization of Nucleophilic Attack on Sterically Hindered Benzamides Ticket Queue: Priority High

Introduction: The "Fortress" of Resonance

Welcome to the Reaction Optimization Support Center. You are likely here because your standard conditions (6M HCl, reflux, or standard

The Core Problem:

Sterically hindered benzamides (e.g., ortho-substituted

-

Steric Blockade: Bulky ortho-groups physically shield the carbonyl carbon from incoming nucleophiles.

-

Electronic Resilience: The amide bond is resonance-stabilized (

20 kcal/mol). Without significant twisting of the C-N bond to break orbital overlap, the carbonyl carbon remains electron-rich and unreactive.

This guide treats your chemical challenge as a "support ticket," providing specific troubleshooting steps, mechanistic patches, and validated protocols.

Module 1: Troubleshooting Hydrolysis (Cleavage)

Ticket #001: "My hydrolysis reaction is stalled at <10% conversion."

User Report:

"I am trying to hydrolyze a 2,6-disubstituted benzamide to the carboxylic acid. I've tried 6M HCl at reflux for 24 hours and 40% KOH in EtOH. Nothing works; I just recover starting material."

Root Cause Analysis:

Standard hydrolysis relies on the formation of a tetrahedral intermediate. In your substrate, the ortho-substituents prevent the formation of this crowded intermediate. Furthermore, hydroxide (

The Resolution: The "Alpha-Effect" Protocol

You must switch from Hydroxide to Hydroperoxide . The hydroperoxide anion (

Validated Protocol:

System

Reference: Evans, D. A. et al. & Wietelmann, U. (Science of Synthesis)

-

Dissolve: Dissolve your amide (1.0 equiv) in a mixture of THF and Water (3:1 ratio).

-

Reagent Prep: Add Hydrogen Peroxide (30% aq., 4.0–8.0 equiv).

-

Initiation: Add Lithium Hydroxide (LiOH·

, 2.0–4.0 equiv). -

Conditions: Stir at room temperature. If no reaction after 4 hours, heat to 50°C.

-

Quench (Critical): Carefully quench with aqueous Sodium Bisulfite (

) or Thiosulfate to destroy excess peroxide before acidification.

Why this works:

The

Figure 1: Mechanism of Peroxide-mediated hydrolysis. The high-energy peroxy-intermediate drives the reaction forward where standard hydrolysis fails.

Module 2: Troubleshooting Reduction (Aldehyde Synthesis)

Ticket #002: "I need the aldehyde, but I keep getting the alcohol or the amine."

User Report:

"I treated my tertiary benzamide with

and got the benzyl amine. I tried DIBAL-H at -78°C, but the conversion was low, and I still saw over-reduction."

Root Cause Analysis:

- : Too aggressive. It attacks the amide to form an iminium ion, which is immediately reduced to the amine.

-

DIBAL-H: Often forms a stable tetrahedral intermediate that only breaks down upon workup, but sterics can prevent the initial coordination or lead to mixed species.

The Resolution: Schwartz's Reagent (

Critical Technical Note: Commercial Schwartz's reagent has a short shelf life (turns pink/red when degraded; it should be white). You must generate it in situ for consistent results.

Validated Protocol: In Situ Schwartz Generation

Reference: Snieckus, V. & Zhao, Y.[1][2] (Org.[1][2][3][4][5][6] Lett. 2014)

-

Setup: Flame-dry a flask under Argon.

-

Precursor: Add

(Zirconocene dichloride, 1.2 equiv) in dry THF. -

Reductant: Add

(Lithium tri-tert-butoxyaluminum hydride, 1.2 equiv). Stir for 15 mins in the dark (foil-wrapped). The solution should turn a cloudy white/grey. -

Reaction: Add your hindered amide (1.0 equiv) in THF.

-

Monitor: Stir at room temperature for 15–30 minutes.

-

Workup: Quench with water or dilute HCl.

Comparison of Reducing Agents:

| Reagent | Product from Amide | Tolerance of Esters? | Suitability for Hindered Amides |

| Amine | No | High (but wrong product) | |

| DIBAL-H | Aldehyde (variable) | Low | Low (Steric clash) |

| Borane-THF | Amine | Yes | Medium |

| Schwartz ( | Aldehyde | Yes | Excellent (Chemospecific) |

Module 3: Activation & Transamidation (The "Garg" Method)

Ticket #003: "I need to functionalize the C-N bond (Esterification/Coupling)."

User Report:

"I have a complex amide scaffold. I want to convert the amide group into an ester or couple it to form a ketone, but the bond is inert."

Root Cause Analysis: You are treating the amide as a nucleophile or a simple electrophile. To break the C-N bond for cross-coupling or esterification, you must insert a metal catalyst into the C-N bond. This requires "twisting" the amide to disrupt resonance.

The Resolution: Nickel Catalysis Prof. Neil Garg’s lab (UCLA) demonstrated that Nickel(0) catalysts can perform oxidative addition into the C-N bond of amides, provided the amide is sufficiently "twisted" or activated.

Validated Protocol: Ni-Catalyzed Esterification

Reference: Hie, L., Garg, N. K. et al. (Nature, 2015)[5][7]

-

Substrate Requirement: This works best on

-activated amides (e.g., -

Catalyst:

(10 mol%) + Ligand (SIPr or PCy3, 20 mol%). -

Nucleophile: The alcohol you want to form the ester with (e.g., MeOH, 2.0 equiv).

-

Base:

(excess). -

Solvent: Toluene, 80–100°C.

Mechanism: The bulky ligand and Nickel center facilitate oxidative addition into the C-N bond (the rate-limiting step), expelling the amine and forming an Acyl-Nickel species. This species is then trapped by the alcohol.

Figure 2: The Garg catalytic cycle for converting amides to esters via C-N bond activation.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the hydrolysis?

A: Yes, but with caution. For the

Q: My Schwartz reagent reaction turned yellow. Is it ruined? A: Likely yes. Active Schwartz reagent is white or light grey. A yellow/orange color indicates oxidation (formation of oxo-bridged species). Discard and prepare in situ using the protocol in Module 2.

Q: Does the "Twisted Amide" concept apply to all benzamides? A: No. It applies primarily to amides where the Nitrogen is part of a rigid ring (like a lactam) or has bulky substituents (like tert-butyl or adamantyl) that force the N-lone pair out of alignment with the Carbonyl pi-system. If your amide is planar, Ni-catalysis will be significantly slower.

References

-

Hie, L., Fine Nathel, N. F., Shah, T. K., Baker, E. L., Hong, X., Yang, Y.-F., Liu, P., Houk, K. N., & Garg, N. K. (2015).[5] Conversion of amides to esters by the nickel-catalysed activation of amide C–N bonds.[5][8][9] Nature, 524, 79–83.[5][8] Link

-

Zhao, Y., & Snieckus, V. (2014).[1][2] A Practical In Situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation.[1][10] Organic Letters, 16(2), 390–393. Link

-

White, J. M., Tunoori, A. R., & Georg, G. I. (2000).[1] A Novel Method for the Reduction of Amides to Aldehydes with Schwartz's Reagent.[2][10] Journal of the American Chemical Society, 122(48), 11995–11996. Link

-

Evans, D. A., Carter, P. H., Carreira, E. M., Charette, A. B., Prunet, J. A., & Lautens, M. (1999). Total Synthesis of Bryostatin 2. Journal of the American Chemical Society, 121(33), 7540–7552. (Referencing peroxide hydrolysis conditions). Link

-

Wietelmann, U. (2009). Lithium Hydroxide.[4][11] In Science of Synthesis. Thieme. (Detailed review of LiOH/Peroxide applications).

Sources